molecular formula C8H7ClN2O4 B12842910 Methyl 2-amino-3-chloro-5-nitrobenzoate

Methyl 2-amino-3-chloro-5-nitrobenzoate

Cat. No.: B12842910
M. Wt: 230.60 g/mol
InChI Key: NQVDYKOGHUVUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

  • The methyl ester group (-COOCH₃) produces a singlet at δ 3.93 ppm (3H).
  • Aromatic protons resonate as distinct signals due to substituent effects:
    • Proton at position 4 (adjacent to nitro group): δ 8.21 ppm (d, J = 2.4 Hz, 1H).
    • Proton at position 6 (meta to amino group): δ 7.15 ppm (d, J = 2.4 Hz, 1H).
  • The amino group (-NH₂) appears as a broad singlet at δ 6.48 ppm (2H).

¹³C NMR :

  • Carbonyl carbon (-COOCH₃): δ 165.8 ppm .
  • Aromatic carbons:
    • C-2 (bearing -NH₂): δ 148.8 ppm .
    • C-3 (bearing -Cl): δ 136.9 ppm .
    • C-5 (bearing -NO₂): δ 140.4 ppm .
  • Methyl carbon (-OCH₃): δ 52.3 ppm .

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy :

  • N-H stretch (amine): 3360–3280 cm⁻¹ (broad).
  • C=O stretch (ester): 1720 cm⁻¹ .
  • NO₂ asymmetric stretch: 1530 cm⁻¹ .
  • C-Cl stretch: 740 cm⁻¹ .

Raman Spectroscopy :

  • Aromatic ring vibrations: 1600–1450 cm⁻¹ .
  • Symmetric NO₂ stretch: 1350 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits key fragments:

  • Molecular ion ([M]⁺) : m/z 230.6.
  • Loss of methoxy group (-OCH₃): m/z 183.5.
  • Cleavage of nitro group (-NO₂): m/z 168.4.
  • Chlorine isotope pattern (³⁵Cl/³⁷Cl) confirms presence of Cl.
Fragment Ion m/z Proposed Structure
[M]⁺ 230.6 Intact molecule
[M-OCH₃]⁺ 183.5 Benzoic acid derivative
[M-NO₂]⁺ 168.4 Dichloroaminobenzene

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-amino-3-chloro-5-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3

InChI Key

NQVDYKOGHUVUGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N

Origin of Product

United States

Preparation Methods

Nitration of Methyl Benzoate Derivatives

The initial step involves nitration of methyl benzoate or its derivatives to introduce the nitro group at the 5-position relative to the amino group. This is typically achieved by treating methyl benzoate with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Reaction conditions: Concentrated HNO3/H2SO4 mixture, temperature maintained between 0°C to 50°C to control regioselectivity and avoid over-nitration.
  • Outcome: Formation of methyl 2-amino-3-chloro-5-nitrobenzoate precursor with nitro group at the 5-position.

This step is critical for directing subsequent substitutions and ensuring the correct substitution pattern on the aromatic ring.

Chlorination

Chlorination introduces the chlorine atom at the 3-position. Two main approaches are reported:

A representative procedure involves reacting 2-amino-3-methylbenzoic acid derivatives with chlorinating agents in solvents such as N,N-dimethylformamide (DMF) or sulfolane at elevated temperatures (90–110°C) for 1–2 hours, often with benzoyl peroxide as a radical initiator to improve yield.

Amination / Reduction of Nitro Group

The nitro group at the 5-position is typically reduced to an amino group using catalytic hydrogenation or chemical reductants:

This step converts the nitro group to the amino group, essential for the final product structure.

Esterification to Methyl Ester

The final step is esterification of the carboxylic acid group to form the methyl ester. This is commonly achieved by:

  • Reacting the corresponding 2-amino-3-chloro-5-nitrobenzoic acid with methanol in the presence of thionyl chloride (SOCl2) at 0–80°C for 12 hours.
  • Alternatively, methylation reagents can be added to the acid dissolved in an organic solvent with inorganic acid catalysts at room temperature, followed by stirring and purification.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Purity
1. Nitration m-Toluic acid + 60–75% HNO3 Nitration to form 2-nitro-3-methylbenzoic acid High regioselectivity
2. Reduction 2-nitro-3-methylbenzoic acid + H2 + Pd/C Hydrogenation to 2-amino-3-methylbenzoic acid Efficient, mild conditions
3. Chlorination 2-amino-3-methylbenzoic acid + NCS + benzoyl peroxide + DMF Chlorination at 3-position, 90–110°C, 1–2 h Yield: 63–68% total for sequence
4. Esterification 2-amino-3-chloro-5-nitrobenzoic acid + MeOH + SOCl2 Stir at 0–80°C for 12 h Yield: ~61%, purity >99%

Detailed Research Findings and Analysis

  • Yield and Purity: The overall yield for the multi-step synthesis ranges from 60% to 68%, with purity levels reaching 99% after purification by column chromatography or recrystallization.
  • Reaction Solvents: Polar aprotic solvents such as DMF, dimethylacetamide, sulfolane, and DMSO are preferred for chlorination due to their ability to stabilize intermediates and facilitate radical reactions.
  • Catalysts and Initiators: Benzoyl peroxide is commonly used as a radical initiator in chlorination to improve reaction efficiency and selectivity.
  • Environmental and Safety Considerations: Some chlorination methods involve chlorine gas, which poses environmental and safety hazards. Alternative chlorinating agents like NCS are preferred for safer and more environmentally friendly processes.
  • Industrial Feasibility: The described methods use commercially available and inexpensive starting materials such as m-toluic acid and methyl benzoate derivatives, making the process scalable for industrial production.

Summary Table of Key Preparation Parameters

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Nitration m-Toluic acid + HNO3 (60–75%) None or mixed acid 0–50°C 1–3 h High Controls regioselectivity
Reduction H2 + Pd/C catalyst Ethanol or similar Room temp to 50°C 2–4 h High Mild conditions
Chlorination NCS + benzoyl peroxide DMF, sulfolane, or DMSO 90–110°C 1–2 h 63–68 (overall) Radical initiator improves yield
Esterification SOCl2 + MeOH Methanol 0–80°C 12 h ~61 Purification by chromatography

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-amino-3-chloro-5-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to form reactive intermediates that can modify biological macromolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Benzoate Esters

Compound Name Molecular Formula Substituent Positions Functional Groups Structural Similarity Score Key Properties
This compound C₈H₆ClN₂O₄ 2-NH₂, 3-Cl, 5-NO₂ Amino, Chloro, Nitro, Ester N/A High reactivity for electrophilic substitution
Methyl 2-amino-3-chlorobenzoate C₈H₇ClNO₂ 2-NH₂, 3-Cl Amino, Chloro, Ester 0.97 Intermediate in pharmaceuticals; lacks nitro group
Methyl 3-amino-5-chloro-2-methylbenzoate C₉H₉ClNO₂ 3-NH₂, 5-Cl, 2-CH₃ Amino, Chloro, Methyl, Ester 0.91 Increased steric hindrance due to methyl group
Ethyl 4-amino-3-chlorobenzoate C₉H₁₀ClNO₂ 4-NH₂, 3-Cl Amino, Chloro, Ester 0.92 Ethyl ester enhances lipophilicity
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate C₈H₆ClNO₅ 2-OH, 3-NO₂, 5-Cl Hydroxyl, Nitro, Chloro, Ester N/A Higher acidity due to hydroxyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.